molecular formula C8H9BrN2 B567353 2-(Azetidin-1-yl)-6-bromopyridine CAS No. 1288991-76-3

2-(Azetidin-1-yl)-6-bromopyridine

Cat. No.: B567353
CAS No.: 1288991-76-3
M. Wt: 213.078
InChI Key: ZHUXRIKRNRRWNF-UHFFFAOYSA-N
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Description

2-(Azetidin-1-yl)-6-bromopyridine is a heterocyclic compound that features both an azetidine ring and a bromopyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-1-yl)-6-bromopyridine typically involves the formation of the azetidine ring followed by its attachment to the bromopyridine moiety. One common method involves the use of a Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by a Suzuki–Miyaura cross-coupling reaction to attach the bromopyridine group. The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a palladium catalyst under microwave irradiation to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the efficiency and yield of the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)-6-bromopyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The azetidine ring can undergo oxidation to form azetidinones, while reduction reactions can lead to the formation of more saturated derivatives.

    Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions often involve the use of a base and a solvent such as DMF (Dimethylformamide).

    Oxidation Reactions: Oxidizing agents like mCPBA (meta-Chloroperoxybenzoic acid) are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Products include azetidinones.

    Reduction Reactions: Products include more saturated azetidine derivatives.

Scientific Research Applications

2-(Azetidin-1-yl)-6-bromopyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)-6-bromopyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The bromopyridine moiety can enhance the binding affinity and specificity of the compound for its target.

Comparison with Similar Compounds

Similar Compounds

    2-Azetidinone: A simpler compound with similar biological activities.

    6-Bromopyridine: A compound with similar reactivity but lacking the azetidine ring.

    3-Pyrrole-substituted 2-Azetidinones: Compounds with similar structural features and biological activities.

Uniqueness

2-(Azetidin-1-yl)-6-bromopyridine is unique due to the combination of the azetidine ring and the bromopyridine moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(azetidin-1-yl)-6-bromopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-7-3-1-4-8(10-7)11-5-2-6-11/h1,3-4H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUXRIKRNRRWNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50720983
Record name 2-(Azetidin-1-yl)-6-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1288991-76-3
Record name 2-(Azetidin-1-yl)-6-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,6-dibromopyridine (100 mg, 0.424 mmol) in dimethylsulfoxide (5 mL) was added potassium carbonate (175.4 mg, 1.27 mmol) and azetidine hydrogen chloride (24.2 mg, 0.424 mmol) at room temperature. The reaction mixture was heated to 80° C. for 16 h, then was poured into ice cold water and extracted with ethyl acetate. The combined organic layers were dried over sodium sulfate, and concentrated under reduced pressure to afford 2-(azetidin-1-yl)-6-bromopyridine (30 mg)
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
175.4 mg
Type
reactant
Reaction Step One
Quantity
24.2 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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